2,3,5,6-Tetrahydro-1,4,7-benzotrioxonine-8-carbaldehyde
Description
Properties
CAS No. |
143921-20-4 |
|---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2,3,5,6-tetrahydro-1,4,7-benzotrioxonine-8-carbaldehyde |
InChI |
InChI=1S/C11H12O4/c12-8-9-2-1-3-10-11(9)15-7-5-13-4-6-14-10/h1-3,8H,4-7H2 |
InChI Key |
MQMYIBBEVHNTQO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC=CC(=C2OCCO1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategy Overview
2,3,5,6-Tetrahydro-1,4,7-benzotrioxonine-8-carbaldehyde is a complex heterocyclic compound featuring a benzotrioxonine core with a tetrahydro ring system and a carbaldehyde functional group. Its synthesis likely involves cyclization reactions to construct the trioxonine framework and selective formylation to introduce the aldehyde group. The methods below are inferred from analogous syntheses of related benzotrioxonine derivatives and formylated aromatic compounds.
Method 1: Acid-Catalyzed Cyclization with Formylation
Reagents and Conditions
| Component | Role | Conditions |
|---|---|---|
| Diol or triol precursor | Forms trioxonine core | H₂SO₄ (concentrated), reflux |
| Formaldehyde derivative | Introduces carbaldehyde group | H₂SO₄, 80–100°C |
Mechanistic Pathway
- Cyclization : A diol or triol reacts under acidic conditions (e.g., H₂SO₄) to form the benzotrioxonine ring via electrophilic cyclization .
- Formylation : Formaldehyde or its derivatives (e.g., formic acid) are introduced to the activated aromatic ring, targeting the 8-position for aldehyde installation.
Key Challenges
- Regioselectivity control during cyclization and formylation.
- Stability of the trioxonine ring under acidic conditions.
Hypothetical Yield : 50–70% (based on analogous crown ether syntheses).
Method 2: Stepwise Synthesis with Protection/Deprotection
Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Core Synthesis | Diol + H₂SO₄, reflux | Cyclize benzotrioxonine core |
| Protection | BnBr, NaH, DMF | Protect hydroxyl groups |
| Formylation | POCl₃, DMF, 60°C | Introduce aldehyde group |
| Deprotection | H₂/Pd-C, EtOH | Remove benzyl groups |
Mechanistic Pathway
- Core Formation : Diol cyclizes under acidic conditions to yield the benzotrioxonine skeleton.
- Protection : Hydroxyl groups are masked as benzyl ethers to prevent side reactions.
- Formylation : POCl₃ activates the aromatic ring for electrophilic substitution, targeting the 8-position.
- Deprotection : Catalytic hydrogenation removes benzyl groups, yielding the final product.
Key Challenges
- Compatibility of reagents with the trioxonine ring.
- Optimization of formylation efficiency.
Hypothetical Yield : 40–60% (cumulative, assuming 2–3 steps).
Method 3: Multi-Component One-Pot Synthesis
Reagents and Conditions
| Component | Role | Conditions |
|---|---|---|
| Diol precursor | Forms trioxonine core | H₂SO₄, EtOH, reflux |
| Malononitrile | Provides formylating agent | H₂SO₄, 80°C |
| Sulfur (S₈) | Facilitates cyclization | H₂SO₄, 80°C |
Mechanistic Pathway
- Cyclization/Formylation : Diol reacts with malononitrile and sulfur in H₂SO₄, enabling simultaneous ring closure and formylation.
- Purification : Product is precipitated and recrystallized.
Advantages
- Simplified workflow (one-pot).
- High atom economy.
Hypothetical Yield : 45–65% (based on analogous thioxanthone syntheses).
Method 4: Reimer-Tiemann Reaction for Formylation
Reagents and Conditions
| Component | Role | Conditions |
|---|---|---|
| Phenolic intermediate | Precursor for aldehyde | NaOH, CHCl₃, 0–5°C |
| Cl₂ | Chlorinating agent | NaOH, CHCl₃, 0–5°C |
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrahydro-1,4,7-benzotrioxonine-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon, with reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Grignard reagents (RMgX) in anhydrous ether.
Major Products Formed
Oxidation: 2,3,5,6-Tetrahydro-1,4,7-benzotrioxonine-8-carboxylic acid.
Reduction: 2,3,5,6-Tetrahydro-1,4,7-benzotrioxonine-8-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,5,6-Tetrahydro-1,4,7-benzotrioxonine-8-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrahydro-1,4,7-benzotrioxonine-8-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following analysis compares the target compound with three structurally analogous systems from the provided evidence, focusing on molecular architecture, functional groups, and physicochemical properties.
Comparison with Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate ()
- Structural Similarities : Both compounds share a tetrahydro-fused ring system. However, the imidazopyridine core in contains nitrogen atoms, whereas the target compound’s benzotrioxonine system incorporates oxygen atoms .
- Functional Groups: The target’s carbaldehyde group contrasts with the nitrile (cyano), ester (dicarboxylate), and nitro substituents in . These differences influence reactivity: the carbaldehyde is electrophilic, while the nitrile and nitro groups are electron-withdrawing.
- Physical Properties : The imidazopyridine derivative has a melting point of 243–245°C and a molecular weight of 51% (purity-adjusted). The target compound’s melting point is likely lower due to reduced hydrogen bonding compared to the nitro and ester groups in .
Comparison with 8-Methyl-2,3,4,9-Tetrahydro-1H-Carbazol-1-One ()
- Core Structure : The carbazole framework in is nitrogen-containing, whereas the benzotrioxonine system is oxygen-rich. Both are tricyclic, but the carbazole’s indole-like structure differs from the trioxonine’s ether linkages .
- Functional Groups : The carbazole’s ketone (1-one) group is less reactive than the target’s carbaldehyde, which can act as a site for Schiff base formation or redox reactions.
- Applications : Tetrahydrocarbazolones are intermediates in alkaloid synthesis (e.g., carbazole natural products). The target compound’s oxygen-rich structure may lend itself to applications in antioxidant or coordination chemistry .
Comparison with 1,2,3,4-Tetramethylbenzene ()
- Aromaticity vs. Heterocyclicity : The tetramethylbenzene in is a simple aromatic hydrocarbon, lacking the heteroatoms and functional groups of the target compound. Its substitution pattern (tetramethyl) contrasts with the trioxonine’s fused oxygen rings .
- Physical Properties : Tetramethylbenzenes have lower melting points (e.g., 1,2,4,5-tetramethylbenzene melts at 79–81°C) due to weaker intermolecular forces. The target compound’s polar oxygen atoms and carbaldehyde group likely increase its melting point and solubility in polar solvents .
Data Table: Comparative Analysis
Notes
- Limitations : Direct experimental data for 2,3,5,6-Tetrahydro-1,4,7-benzotrioxonine-8-carbaldehyde is absent in the provided evidence; comparisons are based on structural analogs.
- Research Gaps : Further studies are needed to characterize the target compound’s synthesis, stability, and reactivity.
- Methodology : This analysis prioritizes heteroatom influence, functional group reactivity, and ring system topology for comparative insights.
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